molecular formula C13H25ClN2O B1478729 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one CAS No. 2098081-69-5

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one

Cat. No. B1478729
CAS RN: 2098081-69-5
M. Wt: 260.8 g/mol
InChI Key: PURWOYPXYQJRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C13H25ClN2O and a molecular weight of 260.8 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one consists of 13 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms and the bonds between them define the molecular structure of the compound.

Scientific Research Applications

Pharmaceutical Testing

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical substances and for the validation of analytical methods used during drug testing.

Genotoxic Impurity Analysis

This compound may be employed in the development of sensitive analytical methods, such as GC-MS (Gas Chromatography-Mass Spectrometry) , for the detection of genotoxic impurities in active pharmaceutical ingredients . The ability to detect trace amounts of genotoxic substances is vital for assessing the safety of pharmaceuticals.

Synthesis of Veterinary Medicines

In veterinary medicine, compounds like 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one could be used in the synthesis of drugs such as azaperone , which exhibits anti-anxiety and anti-aggressive activities . Azaperone is commonly used for sedation and anesthesia in animals.

Controlled Substance Research

The structural similarity of this compound to other piperazine derivatives places it in the context of controlled substance research. It’s important to study these compounds to understand their potential for abuse and to develop regulations for their safe handling .

Biochemical Research

In biochemical research, this compound could serve as a precursor or an intermediate in the synthesis of novel compounds with potential biological activities. The piperazine moiety, in particular, is a common feature in many bioactive molecules .

Pharmacological Studies

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one: may be investigated for its pharmacological properties, given the wide range of activities exhibited by piperazine derivatives, including antibacterial, antituberculosis, anticancer, antiviral, and anti-inflammatory effects .

Future Directions

The future directions for research involving 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one are not clearly outlined in the literature. Given its structural similarity to other compounds with known biological activity, it may be of interest in the development of new pharmaceuticals or as a reference standard for pharmaceutical testing .

properties

IUPAC Name

2-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClN2O/c1-4-12(14)13(17)16-9-7-15(8-10-16)6-5-11(2)3/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURWOYPXYQJRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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